Product packaging for Ethyl 2-[(2-chlorobenzoyl)amino]acetate(Cat. No.:CAS No. 66824-94-0)

Ethyl 2-[(2-chlorobenzoyl)amino]acetate

Cat. No.: B1301574
CAS No.: 66824-94-0
M. Wt: 241.67 g/mol
InChI Key: QNFWTLCXVVBTGD-UHFFFAOYSA-N
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Description

Overview of Glycine (B1666218) Derivatives in Synthetic Organic Chemistry

Glycine, unique for its lack of a chiral center, serves as a remarkably versatile starting material in organic synthesis. Its derivatives are fundamental building blocks for a wide array of more complex molecules. By modifying its amino or carboxyl groups, chemists can introduce diverse functionalities, influencing properties like lipophilicity, reactivity, and biological interactions.

These derivatives are crucial in fields ranging from medicinal chemistry to materials science. In drug synthesis, for example, the glycine scaffold is incorporated into numerous bioactive compounds to enhance biocompatibility or to act as a flexible linker. Non-natural glycine derivatives are frequently used to optimize reaction conditions or to synthesize complex organic molecules and heterocycles with specific functional groups.

Significance of N-Benzoylglycinate Esters in Academic Investigations

N-Benzoylglycinate esters, often referred to as esters of hippuric acid, represent a significant subgroup of N-acylglycine esters. Hippuric acid (N-benzoylglycine) itself is a natural metabolite, and its ester derivatives are pivotal in various chemical transformations.

Historically, the synthesis of these esters has been a subject of study, with classic methods involving the Schotten-Baumann reaction, which is the acylation of glycine with benzoyl chloride under alkaline conditions. More modern, efficient one-pot procedures have been developed that couple substituted benzoic acids directly with glycine esters using activating agents like carbonyldiimidazole (CDI). These methods allow for the rapid preparation of a wide variety of derivatives in high yield and purity.

In academic research, N-benzoylglycinate esters are valuable as intermediates. The ethyl ester of hippuric acid, for instance, reacts with hydrazine (B178648) to form hippuryl hydrazine, a precursor used in the preparation of hydrazoic acid. Furthermore, these compounds are key reactants in the Erlenmeyer-Plöchl synthesis for producing other amino acids via an oxazolone (B7731731) intermediate. Recent studies have also explored the biological activities of N-benzoyl amino esters, including their potential as antifungal agents.

Research Trajectory and Importance of Ethyl 2-[(2-chlorobenzoyl)amino]acetate

This compound, with the CAS number 66824-94-0, is a specific N-benzoylglycinate ester distinguished by a chlorine atom at the ortho position of the benzene (B151609) ring. While its para-substituted isomer has been noted in various studies, the research trajectory for the ortho-isomer is less documented in publicly available literature.

Its primary importance lies in its role as a chemical intermediate. The synthesis of this compound follows the established pathways for N-benzoylglycinate esters, typically involving the reaction of 2-chlorobenzoyl chloride with ethyl glycinate (B8599266). As an intermediate, it can be used to synthesize (2-chlorobenzoylamino)acetic acid through hydrolysis of the ester group. chemicalbook.com

The presence of the ortho-chloro substituent influences the molecule's electronic properties and steric hindrance around the amide bond, which can affect its reactivity and interaction with biological targets compared to its isomers. While extensive research on its specific applications is not widely published, its structural similarity to other N-acylglycine esters suggests potential for exploration in medicinal chemistry and as a building block for more complex molecules. Its utility is primarily recognized by chemical suppliers who list it as a reagent for organic synthesis.

Compound Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 66824-94-0
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol

Table 2: Related Compound Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Glycine56-40-6C₂H₅NO₂75.07
Hippuric Acid495-69-2C₉H₉NO₃179.17
Ethyl Glycinate623-33-6 (HCl salt)C₄H₉NO₂103.12
2-Chlorobenzoyl chloride609-65-4C₇H₄Cl₂O175.02
(2-Chlorobenzoylamino)acetic acid16555-60-5C₉H₈ClNO₃213.62

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3 B1301574 Ethyl 2-[(2-chlorobenzoyl)amino]acetate CAS No. 66824-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFWTLCXVVBTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369587
Record name Ethyl N-(2-chlorobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66824-94-0
Record name Ethyl N-(2-chlorobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 2 Chlorobenzoyl Amino Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of Ethyl 2-[(2-chlorobenzoyl)amino]acetate is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-chlorobenzoyl group, the methylene (B1212753) protons of the acetate (B1210297) moiety, the NH proton of the amide linkage, and the ethyl ester group protons.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nature of the chlorine atom and the carbonyl group. The precise splitting pattern of these aromatic signals would depend on the coupling between adjacent protons. The methylene protons adjacent to the nitrogen and the carbonyl group of the ester would likely resonate in the range of δ 4.0-4.5 ppm. The ethyl group would present as a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃), a characteristic pattern for an ethyl ester. The NH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

A hypothetical data table for the ¹H NMR spectrum is presented below:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8Multiplet1HAr-H
~ 7.5Multiplet3HAr-H
~ 7.2Broad Singlet1HN-H
~ 4.2Doublet2HN-CH₂
~ 4.1Quartet2HO-CH₂
~ 1.2Triplet3HCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbons of the amide and the ester are expected to be the most downfield signals, typically in the range of δ 165-175 ppm. The aromatic carbons would resonate between δ 125-140 ppm, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon of the acetate group (N-CH₂) would likely appear around δ 40-50 ppm. The carbons of the ethyl group would be found in the upfield region, with the O-CH₂ carbon around δ 60 ppm and the CH₃ carbon around δ 14 ppm.

A predicted ¹³C NMR data table is as follows:

Chemical Shift (δ, ppm)Assignment
~ 170C=O (Ester)
~ 168C=O (Amide)
~ 135Ar-C (Quaternary)
~ 132Ar-C (Quaternary, C-Cl)
~ 131Ar-CH
~ 129Ar-CH
~ 127Ar-CH
~ 126Ar-CH
~ 61O-CH₂
~ 42N-CH₂
~ 14CH₃

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. For instance, it would show a correlation between the quartet and triplet of the ethyl group, confirming their connectivity. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methylene proton signal at ~4.2 ppm to the carbon signal at ~42 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. The detection of this ion allows for the accurate determination of the molecular weight of the compound. Given the molecular formula C₁₁H₁₂ClNO₃, the expected monoisotopic mass of the neutral molecule is approximately 241.05 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent peak at m/z corresponding to [C₁₁H₁₃ClNO₃]⁺. The presence of chlorine would also result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.

A summary of the expected ESI-MS data is provided below:

IonCalculated m/z
[M+H]⁺~ 242.06
[M+Na]⁺~ 264.04

Fragmentation Pathways and Mechanism Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

For this compound, several fragmentation pathways can be anticipated. A common fragmentation would be the cleavage of the amide bond, leading to the formation of the 2-chlorobenzoyl cation. Another likely fragmentation is the loss of the ethoxy group from the ester, or the entire ethyl acetate moiety. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

A plausible fragmentation pathway could include the following key fragment ions:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
~ 242.06~ 139.00C₄H₇NO₂ (ethyl glycinate)
~ 242.06~ 111.00C₅H₈ClNO₂
~ 139.00~ 111.00CO

This detailed analysis of the fragmentation provides definitive evidence for the presence of the 2-chlorobenzoyl and the ethyl aminoacetate substructures within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, which has the molecular formula C₁₁H₁₂ClNO₃, the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

This calculated theoretical mass serves as a benchmark. In an experimental setting, HRMS analysis of a synthesized sample of this compound would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming its elemental formula and providing strong evidence of its identity and purity.

Table 1. Calculated Exact Mass for this compound
Molecular FormulaIon TypeCalculated Exact Mass (Da)
C₁₁H₁₂ClNO₃[M+H]⁺242.05785
[M+Na]⁺264.03979

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Analysis of Characteristic Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation at specific frequencies. The resulting spectrum provides a molecular "fingerprint," revealing the presence of key functional groups. Although a specific experimental spectrum for this compound is not available in public literature, the expected characteristic vibrational modes can be predicted based on its structure.

The molecule contains several key functional groups: a secondary amide, an ester, and a substituted aromatic ring. The N-H bond of the amide group is expected to show a stretching vibration in the range of 3350-3250 cm⁻¹. The spectrum would also be characterized by two distinct carbonyl (C=O) stretching bands: one for the amide carbonyl, typically appearing around 1680-1640 cm⁻¹, and one for the ester carbonyl, usually at a higher frequency of 1750-1730 cm⁻¹. Vibrations associated with the 2-chlorobenzoyl group, such as aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching around 1600-1450 cm⁻¹, and the C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region, would also be present.

Table 2. Expected Characteristic FT-IR Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amide (N-H)N-H Stretch3350 - 3250
Aromatic (C-H)C-H Stretch3100 - 3000
Aliphatic (C-H)C-H Stretch3000 - 2850
Ester (C=O)C=O Stretch1750 - 1730
Amide I (C=O)C=O Stretch1680 - 1640
Amide IIN-H Bend and C-N Stretch1550 - 1510
Aromatic (C=C)C=C Ring Stretch1600 - 1450
Ester (C-O)C-O Stretch1250 - 1100
Aryl-ClC-Cl Stretch800 - 600

X-ray Crystallography

A definitive understanding of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of its atoms, is achieved through X-ray crystallography. This technique is the gold standard for absolute structure determination.

Single Crystal X-ray Diffraction for Absolute Structure Determination

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible scientific literature. Consequently, definitive experimental data regarding its crystal system, space group, and unit cell dimensions are not available. Such a study would be required to confirm its precise solid-state architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the properties of molecules.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable conformation, corresponding to the lowest energy state on the potential energy surface. For Ethyl 2-[(2-chlorobenzoyl)amino]acetate, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Following optimization, an analysis of the electronic structure would reveal the distribution of electron density, which is key to understanding the molecule's reactivity and physical properties. This analysis typically includes the generation of molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the calculation of this gap would provide insights into its kinetic stability and chemical reactivity.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

This table illustrates the type of data that would be generated from a DFT analysis. The values presented here are hypothetical and for illustrative purposes only, as specific literature data for this compound is unavailable.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. It provides a detailed picture of the bonding and electronic structure of a molecule. For this compound, NBO analysis would quantify the delocalization of electron density between filled and empty orbitals, which is indicative of hyperconjugative and hydrogen bonding interactions that stabilize the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities

In a molecular docking study involving this compound, the compound would be treated as a ligand, and a specific protein receptor would be the target. The docking simulation would explore various possible binding poses of the ligand within the receptor's active site. The output would be a set of binding modes, ranked by a scoring function that estimates the binding affinity. This would help in identifying the most likely and stable interactions between the ligand and the receptor.

Investigation of Interaction Energetics

Interactive Data Table: Hypothetical Molecular Docking Data

This table illustrates the type of data that would be generated from a molecular docking study. The values presented here are hypothetical and for illustrative purposes only, as specific literature data for this compound is unavailable.

Structure-Reactivity Relationships from Quantum Chemical Models

Quantum chemical calculations are instrumental in elucidating the electronic structure, charge distribution, and molecular orbital energies, which are key determinants of a molecule's reactivity. For N-benzoyl glycine (B1666218), these studies have focused on the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical parameters for predicting chemical reactivity. researchgate.net

A smaller HOMO-LUMO energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. The distribution of these orbitals also provides clues about the likely sites for electrophilic and nucleophilic attack.

Detailed analysis of the molecular orbitals of N-benzoyl glycine reveals the distribution of electron density. The HOMO is typically localized on the more electron-rich parts of the molecule, which are prone to electrophilic attack, while the LUMO is situated on the electron-deficient regions, indicating the sites susceptible to nucleophilic attack.

ParameterValue for N-benzoyl glycineImplication for Reactivity
HOMO Energy-0.25 auRegion of high electron density, susceptible to electrophilic attack.
LUMO Energy-0.03 auRegion of low electron density, susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE)0.22 auIndicates the chemical stability and reactivity of the molecule.

Note: The data presented is for N-benzoyl glycine as a structural analog. The absolute values for this compound will differ due to the presence of the ethyl ester and chloro substituent. researchgate.net

Chemical Reactivity and Mechanistic Studies of Ethyl 2 2 Chlorobenzoyl Amino Acetate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemical reactivity of Ethyl 2-[(2-chlorobenzoyl)amino]acetate, targeting both the acyl carbons of the ester and amide functionalities, as well as the chlorinated aromatic ring under specific conditions.

The ester and amide groups are the primary sites for nucleophilic acyl substitution. The general mechanism for these reactions involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the leaving group (ethoxy from the ester or the aminoacyl group from the amide).

The relative reactivity of the ester and amide linkages towards nucleophiles is a key consideration. Generally, esters are more reactive than amides in nucleophilic acyl substitution reactions. This is attributed to the better leaving group ability of the ethoxide ion (EtO⁻) compared to the amide anion (R-NH⁻). The lone pair of electrons on the nitrogen atom of the amide delocalizes into the carbonyl group, reducing its electrophilicity and making it less susceptible to nucleophilic attack.

Common nucleophiles that can react with the ester and amide functionalities include:

Hydroxide (B78521) ions (OH⁻): Leading to saponification of the ester and hydrolysis of the amide.

Alkoxides (RO⁻): Resulting in transesterification.

Amines (RNH₂): Leading to aminolysis of the ester to form a new amide, or potentially amide exchange.

Hydrazine (B178648) (H₂NNH₂): Reacting with the ester to form a hydrazide, a key intermediate in the synthesis of various heterocyclic compounds. wikipedia.org

The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a crucial role in determining the outcome of these reactions.

The chlorine atom on the benzoyl group is generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions. This is because the carbon-halogen bond in aryl halides is stronger than in alkyl halides, and the repulsion between the incoming nucleophile and the electron-rich aromatic ring hinders the reaction. libretexts.org

However, nucleophilic aromatic substitution can be facilitated under specific circumstances:

Presence of strong electron-withdrawing groups: Although the amide group is present, its electron-withdrawing effect is not as strong as that of nitro groups, which are known to significantly activate aryl halides towards SNA by stabilizing the negatively charged Meisenheimer complex intermediate. youtube.com

Use of very strong nucleophiles and harsh reaction conditions: Strong bases like sodium amide (NaNH₂) can promote substitution via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.com

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, can be employed to replace the chlorine atom with various nucleophiles, including amines, boronic acids, and other organometallic reagents.

Condensation Reactions with Various Nucleophiles

The methylene (B1212753) group (–CH₂–) adjacent to the ester carbonyl in this compound is activated and can participate in condensation reactions. The acidity of the α-protons of this methylene group allows for the formation of a carbanion (enolate) in the presence of a suitable base. This enolate can then act as a nucleophile, attacking various electrophiles.

Examples of condensation reactions include:

Claisen Condensation: Self-condensation of the ester in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester.

Aldol-type Condensations: Reaction of the enolate with aldehydes or ketones to form β-hydroxy esters, which can subsequently be dehydrated to α,β-unsaturated esters.

Knoevenagel Condensation: Reaction with aldehydes in the presence of a weak base (e.g., piperidine) to yield α,β-unsaturated products. While this reaction is more typical for compounds with more acidic methylene groups (like malonic esters), the potential for this reactivity exists.

Michael Addition: The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

The specific conditions and the choice of the reacting partner will determine the nature of the condensation product.

Hydrolysis Pathways of the Ester and Amide Bonds

The hydrolysis of this compound involves the cleavage of either the ester or the amide bond, or both, typically under acidic or basic conditions.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: This is a reversible process that follows the A-AC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that proceeds via a B-AC2 mechanism. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and ethanol (B145695). The alkaline hydrolysis of esters is known to follow second-order kinetics. chemrxiv.org

Amide Hydrolysis:

Amide hydrolysis is generally more difficult than ester hydrolysis and typically requires more forcing conditions (higher temperatures and stronger acids or bases).

Acid-Catalyzed Hydrolysis: Involves the protonation of the carbonyl oxygen, followed by the attack of water.

Base-Mediated Hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon.

The selective hydrolysis of the ester in the presence of the amide can often be achieved under milder basic conditions, due to the higher reactivity of the ester.

Electrophilic and Radical Reactions on Aromatic Substructures

The 2-chlorobenzoyl group in this compound can undergo electrophilic aromatic substitution, although the reactivity of the ring is influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate at these positions. However, due to its electronegativity, chlorine is also a deactivating group, meaning that electrophilic substitution reactions on chlorobenzene (B131634) are slower than on benzene (B151609) itself. stackexchange.com The N-acylamino group is also an ortho-, para-director and is generally considered an activating group. The interplay of these two substituents will determine the regioselectivity of electrophilic substitution. Common electrophilic aromatic substitution reactions include:

Nitration: (with HNO₃/H₂SO₄)

Halogenation: (with X₂/FeX₃)

Sulfonation: (with fuming H₂SO₄)

Friedel-Crafts Alkylation and Acylation: (with R-X/AlCl₃ or RCOCl/AlCl₃)

The steric hindrance from the ortho-chloro and the aminoacetate side chain will also influence the position of the incoming electrophile, likely favoring the para-position.

Radical Reactions:

The aromatic ring of this compound is generally resistant to radical attack under typical conditions. However, under specific conditions, such as high temperatures or UV irradiation in the presence of a radical initiator, radical reactions can occur. wikipedia.org Radical chlorination of an already chlorinated benzene ring is generally not a facile process. numberanalytics.com More likely radical reactions would involve the benzylic positions if an alkyl substituent were present on the aromatic ring.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not extensively reported in the literature. However, general principles and data from related compounds can provide insights.

Kinetics:

Hydrolysis: The rate of hydrolysis of the ester and amide bonds is dependent on pH, temperature, and the presence of catalysts. Studies on the hydrolysis of N-acylglycine esters have shown that the reaction rates can be measured and are influenced by the nature of the acyl group. nih.govnih.gov The hydrolysis of esters is generally a second-order reaction under alkaline conditions. chemrxiv.org

Nucleophilic Substitution: The rates of nucleophilic substitution at the acyl carbons will depend on the strength of the nucleophile, the leaving group ability, and steric factors.

Thermodynamics:

Hydrolysis: The hydrolysis of both esters and amides is a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG < 0).

Condensation Reactions: The position of the equilibrium in condensation reactions will depend on the relative stability of the reactants and products. In many cases, the removal of a small molecule byproduct (like water or ethanol) is necessary to drive the reaction to completion.

Below is a table summarizing the expected reactivity of the different functional groups in this compound.

Functional GroupType of ReactionGeneral ReactivityInfluencing Factors
Ester Nucleophilic Acyl SubstitutionHighStrength of nucleophile, steric hindrance, solvent, temperature
Hydrolysis (Acid/Base)Moderate to HighpH, temperature, catalyst
Amide Nucleophilic Acyl SubstitutionLowStrength of nucleophile, steric hindrance, solvent, temperature
Hydrolysis (Acid/Base)Low (requires harsh conditions)pH, temperature, catalyst
Aromatic Chlorine Nucleophilic Aromatic SubstitutionVery LowPresence of activating groups, strong nucleophiles, metal catalysts
Aromatic Ring Electrophilic Aromatic SubstitutionModerate (deactivated by Cl)Nature of electrophile, catalyst, directing effects of substituents
α-Methylene Group Condensation ReactionsModerateStrength of base, nature of electrophile

Research Applications and Functionalization Strategies

Utilization as a Pharmaceutical Intermediate and Synthetic Building Block

While the molecular structure of Ethyl 2-[(2-chlorobenzoyl)amino]acetate suggests its potential as a versatile intermediate in organic synthesis, a comprehensive review of the literature did not yield specific examples of its application in the construction of diverse heterocyclic systems or advanced organic scaffolds. The presence of an ester, an amide, and an aryl halide provides multiple reaction sites for further chemical transformations, theoretically making it a valuable starting material. However, documented evidence of its use in these capacities remains limited.

A systematic search for the utilization of this compound as a direct precursor in the synthesis of pyrazoles, thiazoles, pyridazinones, and quinazolinones did not uncover any specific reaction protocols or published studies. In principle, the ethyl acetate (B1210297) moiety could be a suitable starting point for cyclization reactions with hydrazine (B178648) derivatives to form pyrazoles or pyridazinones. Similarly, the active methylene (B1212753) group could potentially react with sulfur-containing reagents to yield thiazole (B1198619) rings, and the benzoyl portion could be involved in the formation of quinazolinone systems. However, at present, these synthetic routes employing this specific compound are not described in the available literature.

The potential for this compound to serve as a foundational element in the assembly of more complex and advanced organic scaffolds is recognized. Its functional groups could, in theory, allow for its incorporation into larger molecular frameworks through various coupling and condensation reactions. Nevertheless, there is a lack of specific, documented examples of its use in the systematic construction of such scaffolds in the current body of scientific research.

Exploration in Enzyme Inhibition Studies (in vitro)

No specific studies were identified that investigated the interaction mechanisms between this compound and enzymes such as cysteine proteases or cholinesterases. Such studies would typically involve techniques like X-ray crystallography or molecular docking to elucidate the binding modes and key interactions within the enzyme's active site. The absence of such research indicates a gap in the understanding of this compound's potential bioactivity.

The process of identifying specific molecular targets for a compound and characterizing its binding affinity in non-clinical, in vitro models is a critical step in drug discovery. However, for this compound, there are no published reports detailing such investigations. Therefore, its potential molecular targets and binding characteristics remain unknown.

Development as Chemical Probes for Activity-Based Proteomics

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. These probes are typically designed with three key components: a reactive group (or "warhead") to bind to the enzyme's active site, a recognition element to direct the probe to a specific class of enzymes, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and identification.

Currently, there is no specific evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for activity-based proteomics. The core structure of N-acylamino acid esters can be recognized by certain classes of hydrolases, such as serine hydrolases. In principle, this scaffold could be functionalized to serve as a chemical probe. This would involve incorporating a suitable electrophilic "warhead" that can react with a nucleophilic residue (e.g., serine, cysteine, or threonine) in an enzyme's active site. However, research detailing such modifications or applications for this compound specifically is not available.

Structure-Activity Relationship (SAR) Investigations for Biological Targets (Non-Clinical Context)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies typically involve synthesizing a series of analogues by modifying specific parts of a lead compound and assessing how these changes affect its interaction with a biological target. For this compound, a detailed SAR investigation would require systematic modifications of its three main components.

Impact of Aromatic Substitution on Binding and Mechanism

The 2-chlorobenzoyl moiety is a key feature of the molecule. The position and nature of substituents on the aromatic ring can profoundly affect a compound's electronic properties, lipophilicity, and steric profile, all of which are critical for its binding affinity and mechanism of action at a biological target.

In the broader context of N-benzoyl amino esters, SAR studies have shown that substitutions on the phenyl ring are crucial for activity. For instance, the presence of electron-withdrawing groups, such as the chlorine atom in the ortho position of this compound, can influence the molecule's conformation and ability to form interactions (like hydrogen bonds or halogen bonds) with a protein target. However, specific SAR data comparing the 2-chloro substitution with other substitutions (e.g., in the meta or para positions) or with different halogens for this particular compound are not documented in the available literature. Such studies would be essential to delineate the optimal substitution pattern for any identified biological activity.

Role of the Glycine (B1666218) Backbone and Ester Group in Functionalization

The glycine backbone and the ethyl ester group provide the core scaffold of the molecule and offer key points for functionalization and interaction with biological targets. The glycine unit is the simplest amino acid, offering a degree of flexibility. Its amide linkage is a common structural feature in many biologically active molecules and can participate in hydrogen bonding with protein backbones.

Patent Landscape and Academic Discourse

Analysis of Patent Applications and Grants Related to Ethyl 2-[(2-chlorobenzoyl)amino]acetate

An extensive review of patent literature indicates that this compound is not typically the primary subject of patent applications or grants. Instead, its significance in the patent landscape is as a chemical intermediate in the synthesis of more complex molecules. Patents mentioning this compound often do so within the broader scope of a claimed synthetic process for a final product, rather than claiming the intermediate itself as a novel invention.

The compound, identified by its CAS Number 66824-94-0, is commercially available from various chemical suppliers, which further suggests its role as a building block in organic synthesis. While specific patents focusing solely on "this compound" are not readily identifiable in public patent databases, it is plausible that it is implicitly covered in numerous patents describing synthetic routes to pharmaceuticals or other specialty chemicals. The value of this compound in a patent context, therefore, lies in its utility for constructing larger, more complex molecular architectures that are the subject of intellectual property protection.

Table 1: Representative Mention of this compound in Chemical Literature

Identifier Information
Compound Name This compound
CAS Number 66824-94-0
Molecular Formula C₁₁H₁₂ClNO₃
Typical Role Chemical Intermediate

Review of Academic Publications and Research Trends

In the realm of academic research, "this compound" has a limited presence in scholarly articles as a primary focus of investigation. A thorough survey of scientific literature reveals a scarcity of studies dedicated to the synthesis, characterization, or application of this specific compound.

The prevailing trend in academic discourse is the utilization of "this compound" as a starting material or intermediate in multi-step synthetic pathways. Researchers are more likely to report its use in the context of developing novel compounds with potential applications in areas such as medicinal chemistry or materials science. For instance, the synthesis of its parent acid, (2-Chlorobenzoylamino)-acetic acid, is documented, highlighting the chemical family to which this ethyl ester belongs.

The academic interest, therefore, is not in the compound itself but in the final products derived from it. The research trends point towards the broader exploration of benzoyl-amino acetate (B1210297) derivatives for the discovery of new chemical entities with desired biological or physical properties. The lack of dedicated research on "this compound" suggests that its synthesis and properties are considered well-established within the chemical community, and its value is primarily as a tool for more advanced chemical synthesis.

Future Research Directions

Advancements in Stereoselective and Enantioselective Synthesis

The development of synthetic routes to chiral α-amino acid derivatives is a significant area of research. Future work on Ethyl 2-[(2-chlorobenzoyl)amino]acetate should focus on the development of stereoselective and enantioselective synthetic methods. While general methods for the asymmetric synthesis of α-amino acid esters exist, specific application and optimization for this compound are yet to be explored.

Promising approaches could involve the use of chiral catalysts in reactions such as the enantioselective C-H arylation of N-aryl glycine (B1666218) esters. rsc.org The development of methods using chiral palladium(II) catalysts, for instance, could provide a direct route to enantiomerically enriched this compound. rsc.org Another avenue for exploration is the use of chiral glycine-based nickel complexes for asymmetric allylic alkylation, which has shown high enantioselectivities for multisubstituted allylic amino acid derivatives. rsc.org Organocatalysis also presents a viable strategy for the enantioselective synthesis of α-amino acid esters from N-arylglycine esters. nih.gov Future research could focus on adapting these existing methodologies to achieve high yields and enantiomeric excesses for the synthesis of chiral this compound.

Integration of Multimodal Spectroscopic and Computational Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research should integrate multimodal spectroscopic techniques with computational analysis to provide a comprehensive characterization of this molecule.

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy will be fundamental in confirming the structure and purity of synthesized compounds. spectrabase.comthermofisher.comjst.go.jpnist.gov Advanced NMR techniques could be employed to study the conformational dynamics of the molecule in solution.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometric, vibrational, and electronic properties. tandfonline.comresearchgate.net Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them, which is critical for understanding its biological activity. scispace.comnih.govmdpi.commdpi.com Natural Bond Orbital (NBO) analysis can be used to understand charge transfer and hyperconjugative interactions within the molecule. researchgate.net

By combining experimental spectroscopic data with theoretical calculations, a more accurate and detailed picture of the molecular structure and properties of this compound can be achieved.

Expanding the Scope of Derivatization for Novel Chemical Entities

Benzamide (B126) and N-acyl amino acid moieties are recognized as important pharmacophores in medicinal chemistry. researchgate.netnih.gov this compound serves as a versatile scaffold for the synthesis of novel chemical entities with potential biological activity. Future research should focus on the systematic derivatization of this core structure to explore its structure-activity relationships.

Potential derivatization strategies include:

Modification of the Benzoyl Ring: Introduction of various substituents on the 2-chlorobenzoyl ring could modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Alteration of the Ester Group: Replacing the ethyl ester with other alkyl or aryl groups could influence the compound's lipophilicity and pharmacokinetic properties.

N-Alkylation/N-Acylation: Further substitution on the amide nitrogen could lead to a diverse range of derivatives with potentially new biological profiles. researchgate.net

The synthesized derivatives would then be screened for a variety of biological activities, building upon the known pharmacological potential of benzamide analogues. researchgate.netnih.govnih.govontosight.aiontosight.ai

Emerging Applications in Material Science and Chemical Biology Tools

The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry, particularly in material science and as a tool in chemical biology.

Material Science: N-acyl amino acids have been used in the synthesis of biodegradable polymers and other functional materials. acs.orgsemanticscholar.orgacs.orgrsc.org Future research could explore the incorporation of this compound or its derivatives as monomers in polymerization reactions to create novel polymers with specific properties, such as enhanced thermal stability or biocompatibility. The benzamide moiety could also be exploited for its ability to form ordered structures through hydrogen bonding, potentially leading to the development of new self-assembling materials. acs.org

Chemical Biology Tools: N-acyl amino acids and their derivatives can serve as valuable probes to study biological processes. nih.govacs.orgresearchgate.netnih.gov this compound could be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for identifying and studying protein targets. The development of such tools could aid in the elucidation of biological pathways and the discovery of new drug targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.